1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one
Overview
Description
“1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one” is a chemical compound with the CAS number 953752-30-2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2
. This indicates that the compound has a molecular weight of 204.27 . Physical And Chemical Properties Analysis
The compound “this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
The stereochemistry of phenylpiracetam, a compound related to pyrrolidin-2-one, and its derivatives has been explored to improve pharmacological profiles. The investigation into enantiomerically pure versions of these compounds has shown direct relationships between the configuration of stereocenters and their biological properties. This research emphasizes the importance of selecting the most effective stereoisomer to enhance the drug's effectiveness while minimizing less active components, thereby justifying the necessity for drug substance purification (G. Veinberg et al., 2015).
Versatility in Drug Discovery
The pyrrolidine ring, especially in the form of pyrrolidine-2-one, has been recognized for its versatility in drug discovery, contributing significantly to the development of compounds for treating human diseases. This versatility stems from the ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage, which is critical in the design of new compounds with varied biological profiles (Giovanna Li Petri et al., 2021).
Synthesis of Heterocycles
The compound's structural motif is valuable as a building block for the synthesis of a wide range of heterocyclic compounds. This includes the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of derivatives of this chemical scaffold under mild reaction conditions facilitates the generation of versatile cynomethylene dyes and heterocycles from a broad spectrum of precursors, showcasing its significance in the synthesis of diverse classes of compounds (M. A. Gomaa & H. Ali, 2020).
Contribution to Molecular Diversity
The chemical backbone of 1-({4-[2-(Aminomethyl)phenyl]phenyl}methyl)pyrrolidin-2-one contributes to the molecular diversity in drug development, offering a scaffold for the synthesis of bioactive molecules with target selectivity. This diversity is critical in the search for new therapeutic agents, where the structural elements of pyrrolidine and its derivatives play a pivotal role in influencing the steric factors and biological activity of the compounds (Giovanna Li Petri et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-[[4-[2-(aminomethyl)phenyl]phenyl]methyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-12-16-4-1-2-5-17(16)15-9-7-14(8-10-15)13-20-11-3-6-18(20)21/h1-2,4-5,7-10H,3,6,11-13,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXXXFJKSLUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172675 | |
Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
941378-57-0 | |
Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941378-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2′-(Aminomethyl)[1,1′-biphenyl]-4-yl]methyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.